molecular formula C16H17NO5 B495175 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid CAS No. 351465-64-0

3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid

Cat. No.: B495175
CAS No.: 351465-64-0
M. Wt: 303.31g/mol
InChI Key: GKIJHFZQSITLDG-UHFFFAOYSA-N
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Description

3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a carboxyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid typically involves multiple steps, including the formation of the cyclohexene ring and the subsequent attachment of the carboxyl and methylbenzoic acid groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives and methylbenzoic acid analogs. Examples include:

Uniqueness

What sets 3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(6-carboxycyclohex-3-ene-1-carbonyl)amino]-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16(21)22/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIJHFZQSITLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC=CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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